molecular formula C17H9NO3 B14438297 4-(2-Oxo-2H-1-benzopyran-3-carbonyl)benzonitrile CAS No. 77031-63-1

4-(2-Oxo-2H-1-benzopyran-3-carbonyl)benzonitrile

Katalognummer: B14438297
CAS-Nummer: 77031-63-1
Molekulargewicht: 275.26 g/mol
InChI-Schlüssel: FFMLOIJFSJDTTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Oxo-2H-1-benzopyran-3-carbonyl)benzonitrile is a chemical compound that belongs to the class of benzopyran derivatives Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Oxo-2H-1-benzopyran-3-carbonyl)benzonitrile typically involves the reaction of salicylaldehyde with alkyl cyanoacetates. This reaction forms the stable compound 2-oxo-2H-1-benzopyran-3-carbonitrile, which can then be further reacted to produce the desired compound . The reaction conditions often involve the use of ammonium acetate and malononitrile, with the process being carried out under reflux conditions in ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Oxo-2H-1-benzopyran-3-carbonyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where different substituents replace existing groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Wirkmechanismus

The mechanism of action of 4-(2-Oxo-2H-1-benzopyran-3-carbonyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can modulate various cellular processes, contributing to the compound’s biological activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(2-Oxo-2H-1-benzopyran-3-carbonyl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

77031-63-1

Molekularformel

C17H9NO3

Molekulargewicht

275.26 g/mol

IUPAC-Name

4-(2-oxochromene-3-carbonyl)benzonitrile

InChI

InChI=1S/C17H9NO3/c18-10-11-5-7-12(8-6-11)16(19)14-9-13-3-1-2-4-15(13)21-17(14)20/h1-9H

InChI-Schlüssel

FFMLOIJFSJDTTI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)C3=CC=C(C=C3)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.